Plasma Metabolite Exposure: FdCyd + THU vs. Therapeutic 5‑FU or FdUrd Infusion
In patients receiving FdCyd (5–80 mg/m²) with THU (350 mg/m²), plasma FdCyd reached 1,600–1,728 ng/mL at the highest dose, while the cytotoxic metabolites FdUrd and 5‑FU remained at concentrations <10% of those observed after standard therapeutic infusions of FdUrd or 5‑FU [1]. This demonstrates that co‑administration of THU effectively uncouples FdCyd’s DNMT‑inhibitory activity from the classical cytotoxic fluoropyrimidine pathway.
| Evidence Dimension | Plasma metabolite exposure relative to therapeutic reference |
|---|---|
| Target Compound Data | FdCyd (with THU): FdUrd <2.3–5.7 ng/mL; FU 1.2–12 ng/mL across 5–80 mg/m² dose range |
| Comparator Or Baseline | Therapeutic FdUrd or 5‑FU infusion yields FdUrd/FU concentrations >10‑fold higher |
| Quantified Difference | FdUrd and FU concentrations <10% of those seen with therapeutic FdUrd or 5‑FU |
| Conditions | LC‑MS/MS assay of human plasma from patients in a Phase I clinical trial; FdCyd administered as 3‑h i.v. infusion with 350 mg/m² THU |
Why This Matters
This quantitative metabolite suppression confirms that FdCyd + THU achieves a mechanistic switch away from classic TS‑/RNA‑directed cytotoxicity, supporting its use when a predominantly DNMT‑inhibitory pharmacological profile is desired.
- [1] Beumer JH, et al. Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2′-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU). Cancer Chemother Pharmacol. 2008 Jul;62(2):363-8. View Source
